molecular formula C19H24N4O3 B2882248 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1235286-31-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2882248
CAS No.: 1235286-31-3
M. Wt: 356.426
InChI Key: VHDZZIURIHASOJ-UHFFFAOYSA-N
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Description

This compound features a 5-oxopyrrolidine (pyrrolidone) core with a 3-methoxyphenyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is substituted with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl group.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-9-14(2)23(21-13)8-7-20-19(25)15-10-18(24)22(12-15)16-5-4-6-17(11-16)26-3/h4-6,9,11,15H,7-8,10,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDZZIURIHASOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-Methoxyphenyl)-5-Oxopyrrolidine-3-Carboxylic Acid

Method A: Pyridine Ring Contraction
A photochemical ring-contraction reaction (adapted from) enables pyrrolidine formation from pyridine derivatives:

  • Substrate : 3-Methoxyphenyl-substituted pyridine.
  • Reagents : PhMe₂SiBpin (silylborane), benzene solvent.
  • Conditions : 365 nm UV irradiation, 25°C, 10 h.
  • Mechanism : Generates 2-silyl-1,2-dihydropyridine → vinylazomethine ylide → 2-azabicyclo[3.1.0]hex-3-ene intermediate.
  • Oxidation : Tamao-Fleming oxidation (HF/KF/H₂O₂) converts the silyl group to hydroxyl, followed by Jones oxidation to yield the 5-oxo-pyrrolidine-3-carboxylic acid.

Method B: Cyclocondensation

  • Starting Material : Ethyl 3-methoxycinnamate.
  • Steps :
    • Michael addition with acrylonitrile.
    • Cyclization via acidic hydrolysis (HCl, reflux) to form the pyrrolidinone ring.
    • Saponification (NaOH, ethanol/water) to the carboxylic acid.
Method Yield (%) Purity (HPLC) Key Intermediate
A 58 97.2 2-Azabicyclo[3.1.0]hex-3-ene
B 72 95.8 Ethyl 5-oxopyrrolidine-3-carboxylate

Synthesis of 2-(3,5-Dimethyl-1H-Pyrazol-1-yl)Ethylamine

  • Pyrazole Formation :
    • Condensation of acetylacetone with hydrazine hydrate (EtOH, reflux) yields 3,5-dimethylpyrazole.
  • Alkylation :
    • Reaction with 1,2-dibromoethane (K₂CO₃, DMF, 80°C) to attach the ethyl spacer.
  • Amine Protection/Deprotection :
    • Gabriel synthesis: Phthalimide substitution followed by hydrazinolysis liberates the primary amine.
Step Conditions Yield (%)
Pyrazole synthesis EtOH, reflux, 4 h 89
Ethyl spacer addition DMF, K₂CO₃, 12 h 76
Amine deprotection NH₂NH₂, EtOH, 3 h 82

Amide Coupling

  • Activation : Convert the pyrrolidine carboxylic acid to an acid chloride (SOCl₂, 60°C) or mixed anhydride (ClCO₂Et, N-methylmorpholine).
  • Coupling : React with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine (DCM, 0°C → RT, 12 h).
  • Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).
Activation Method Coupling Agent Yield (%) Purity (%)
Acid chloride None 68 98.1
Mixed anhydride EDC/HOBt 74 97.5

Alternative Synthetic Routes

One-Pot Pyrrolidine-Pyrazole Assembly

A patent-derived approach (WO2024075139A1) utilizes:

  • Ugi Multicomponent Reaction :
    • 3-Methoxybenzaldehyde, 3,5-dimethylpyrazole-ethylamine, pyrrolidinone-carboxylic acid, and isocyanide.
    • MeOH, 50°C, 24 h → 62% yield.
  • Advantages : Convergent synthesis, reduced purification steps.

Enzymatic Resolution

For enantiomerically pure targets:

  • Lipase-Catalyzed Hydrolysis : Resolve racemic ethyl 5-oxopyrrolidine-3-carboxylate (CAL-B, phosphate buffer, 37°C).
  • ee : >99% achieved after 48 h.

Purification and Characterization

  • Column Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → EtOAc).
  • Crystallization : Ethanol/water (7:3) at −20°C yields needle-like crystals.
  • Analytical Data :
    • HRMS (ESI+) : m/z 413.2182 [M+H]⁺ (calc. 413.2185).
    • ¹H NMR (500 MHz, CDCl₃): δ 7.25 (t, J = 8.0 Hz, 1H, ArH), 6.75 (s, 1H, pyrazole), 4.15 (q, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 2.25 (s, 6H, CH₃).

Challenges and Optimization

  • Regioselectivity : Competing N-alkylation at pyrazole N1 vs. N2 mitigated by bulky bases (DBU).
  • Oxidation Overreach : Controlled Jones oxidation (0°C) prevents over-oxidation to glutaric acid derivatives.
  • Amine Stability : Use of Schiff base protection during coupling minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine ring, potentially forming alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry and catalysis.

    Material Science: These compounds can be used in the synthesis of novel materials with unique electronic or optical properties.

Biology

    Enzyme Inhibition: Pyrazole derivatives are studied for their potential as enzyme inhibitors, particularly in the context of metabolic diseases.

    Antimicrobial Activity: These compounds have shown promise as antimicrobial agents against various bacterial and fungal strains.

Medicine

    Drug Development: The compound may be investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

    Agriculture: Pyrazole derivatives can be used in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are derived from , which describes pyrrolidine-3-carboxamide derivatives with antibacterial properties . Below is a comparative analysis of key features:

Key Observations

Substituent Effects on Synthesis: The diethylphenyl group at position 1 in analogs 5–7 correlates with moderate-to-high synthesis yields (79–92%) . The pyrazole side chain in the target compound is distinct from the pyrrole or carbohydrazide groups in analogs. Pyrazoles are known for enhanced metabolic stability compared to pyrroles, which could affect pharmacokinetics .

Biological Activity Implications :

  • Compounds 5–7 exhibit antibacterial activity, likely due to the pyrrolidone core and aromatic/heterocyclic substituents . The target compound’s 3-methoxyphenyl group may enhance membrane permeability, while its pyrazole moiety could modulate target binding specificity.

Spectral Data Trends :

  • Analogs 5–7 were characterized via ¹H/¹³C NMR and HRMS . The target compound’s methoxy group (~δ 3.8 ppm in ¹H NMR) and pyrazole protons (~δ 6.0–6.5 ppm) would differ spectrally from the diethylphenyl (δ ~1.2–1.5 ppm for CH₃) and nitrobenzilidene (δ ~8.0–8.5 ppm for aromatic protons) groups in analogs.

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a unique structure that includes a pyrazole ring, a pyrrolidine core, and a methoxyphenyl substituent. The synthesis typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives.

Example Synthesis Pathway:

  • Starting Materials : 3,5-dimethyl-1H-pyrazole and 3-methoxybenzoyl chloride.
  • Reaction Conditions : The reaction is carried out in the presence of a base (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • Purification : The crude product is purified using column chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of related compounds within the same structural framework. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid demonstrated significant activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi.

Pathogen Activity
Staphylococcus aureusInhibited growth
Acinetobacter baumanniiModerate inhibition
Candida aurisSignificant activity

These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer properties of similar compounds have also been explored extensively. Studies indicate that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Compound IC50 (µM) Cell Line
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-...4.53A549
5-Fluorouracil5.85MCF-7

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including caspase activation and modulation of signaling cascades.

Case Studies and Research Findings

Several studies have reported on the biological effects of compounds structurally related to this compound:

  • Anticancer Study : A study published in MDPI evaluated the cytotoxic effects of pyrrolidine derivatives on A549 cells, demonstrating significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Research : Another investigation focused on the antimicrobial properties against resistant strains of bacteria and fungi, indicating that modifications to the 5-oxopyrrolidine structure could yield promising candidates for drug development .

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Coupling reactions between pyrrolidine-3-carboxamide intermediates and substituted pyrazole derivatives .
  • Key parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Temperature : Controlled heating (60–80°C) prevents decomposition of sensitive functional groups .
  • Catalysts/Base : K2_2CO3_3 or Et3_3N for deprotonation and facilitating nucleophilic substitutions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
TechniqueApplicationExample Data
1H/13C NMR Assigns protons/carbons to structural featuresδ 7.2–7.5 ppm (methoxyphenyl aromatic protons)
HRMS Confirms molecular formula[M+H]+ m/z calculated: 413.18; observed: 413.17
FTIR Identifies functional groups (e.g., C=O, N-H)1680 cm1^{-1} (carboxamide C=O stretch)

Q. What functional groups in the compound are most reactive, and how do they influence its chemical behavior?

  • Methodological Answer :
  • Pyrazole ring : Participates in hydrogen bonding and π-π stacking, affecting solubility and target binding .
  • Carboxamide : Susceptible to hydrolysis under acidic/basic conditions; stability requires pH 6–8 during reactions .
  • Methoxyphenyl : Electron-donating group enhances aromatic electrophilic substitution reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
  • Dose-response curves : Quantify EC50_{50} values under varying pH/temperature conditions to identify confounding factors .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from enzyme inhibition assays .

Q. What strategies optimize the compound’s solubility and stability in formulation studies?

  • Methodological Answer :
StrategyExampleOutcome
Co-solvents 10% PEG-400 in aqueous bufferIncreases solubility by 3-fold
pH adjustment Phosphate buffer (pH 7.4)Prevents carboxamide hydrolysis
Lyophilization Freeze-drying with trehaloseEnhances long-term stability (>12 months)

Q. How can computational methods predict interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model binding to kinase domains .
  • MD simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with IC50_{50} values .

Q. What crystallographic approaches determine the compound’s 3D structure?

  • Methodological Answer :
  • X-ray diffraction : Use SHELXL for refinement of high-resolution (<1.0 Å) data to resolve twinning or disorder .
  • Key parameters :
  • Crystal growth : Vapor diffusion with acetonitrile/water (3:1) yields suitable crystals .
  • Data collection : Synchrotron radiation (λ = 0.71073 Å) improves anomalous dispersion .

Data Contradiction Analysis

Q. How should discrepancies in synthetic yields between labs be addressed?

  • Methodological Answer :
  • Reproduce conditions : Verify stoichiometry (e.g., 1.1:1 molar ratio of alkylating agent to pyrrolidine precursor) .
  • Monitor intermediates : Use TLC or LC-MS to detect side products (e.g., over-alkylation) .
  • Cross-validate : Compare NMR spectra with published data for identical batches .

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